tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate
Overview
Description
“tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 609781-33-1. It has a molecular weight of 320.39 . The compound is solid in physical form .
Molecular Structure Analysis
The molecular formula of “tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate” is C17H24N2O4 . The InChI code for the compound is 1S/C17H24N2O4/c1-17(2,3)23-16(21)19-10-8-14(9-11-19)22-13-6-4-12(5-7-13)15(18)20/h4-7,14H,8-11H2,1-3H3,(H2,18,20) .Physical And Chemical Properties Analysis
The compound is solid in physical form . It has a molecular weight of 320.39 and a molecular formula of C17H24N2O4 .Scientific Research Applications
Comprehensive Analysis of tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate Applications
tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate: is a chemical compound with the molecular formula
C17H24N2O4 C_{17}H_{24}N_{2}O_{4} C17H24N2O4
and a molecular weight of 320.38 Da . It is primarily used in scientific research as a building block for various biochemical applications. Below is a detailed analysis of its unique applications across different scientific fields.Drug Discovery and Development
This compound serves as a crucial intermediate in the synthesis of new pharmaceuticals. Its structure is amenable to modifications that can lead to the discovery of novel drug candidates with potential therapeutic applications.
Targeted Protein Degradation
The compound is used as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a new class of drugs that selectively degrade disease-causing proteins, offering a promising approach for treating various diseases.
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of “tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate” are currently unknown . This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems.
Result of Action
The molecular and cellular effects of “tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate” are currently unknown . As the compound’s targets and mode of action become clearer, it will be possible to describe these effects in detail.
properties
IUPAC Name |
tert-butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-10-8-14(9-11-19)22-13-6-4-12(5-7-13)15(18)20/h4-7,14H,8-11H2,1-3H3,(H2,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEPMWIIELZLHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630192 | |
Record name | tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30630192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
609781-33-1 | |
Record name | tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30630192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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